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Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 2-
Methyl-5-phenylfuran-3-carbonyl chloride (CAS No: 175276-57-0). As a specialized

chemical intermediate, a thorough understanding of its structural and electronic properties is

paramount for its application in research and development, particularly in medicinal chemistry

and materials science. This document synthesizes predicted and comparative data from

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS). The causality behind spectral features is explained, and field-

proven experimental protocols are provided to empower researchers in their own analytical

workflows. While direct experimental spectra for this specific compound are not widely

published, this guide establishes a robust analytical framework based on the well-understood

spectroscopic principles of its constituent functional groups.[1][2]

Molecular Structure and Overview
2-Methyl-5-phenylfuran-3-carbonyl chloride is a polysubstituted furan derivative. The furan

ring, an aromatic five-membered heterocycle, is the core scaffold.[1][3] The substitution pattern

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b070914?utm_src=pdf-interest
https://www.benchchem.com/product/b070914?utm_src=pdf-body
https://www.benchchem.com/product/b070914?utm_src=pdf-body
https://www.benchchem.com/product/b070914?utm_src=pdf-body
https://www.benchchem.com/product/b070914?utm_src=pdf-body
https://www.benchchem.com/pdf/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_Substituted_Furans_A_Technical_Guide_Focused_on_Furan_2_butyl_5_iodo.pdf
https://www.benchchem.com/product/b070914?utm_src=pdf-body
https://www.benchchem.com/pdf/spectroscopic_properties_of_furan_and_its_derivatives.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_the_NMR_Spectroscopic_Characterization_of_3_Substituted_Furans.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070914?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


—a methyl group at C2, a phenyl group at C5, and a carbonyl chloride group at C3—creates a

unique electronic and steric environment that is reflected in its spectroscopic data.

Molecular Formula: C₁₂H₉ClO₂[4][5]

Molecular Weight: 220.65 g/mol [4][5]

Physical Form: Beige solid

Melting Point: 85°C[6]

The combination of an electron-donating methyl group, a conjugating phenyl group, and a

strongly electron-withdrawing acyl chloride functionality makes this molecule an interesting

subject for spectroscopic analysis.

Caption: Molecular structure of 2-Methyl-5-phenylfuran-3-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules.[1] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence

for the substitution pattern on the furan ring.

¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the phenyl protons, the single

furan proton, and the methyl protons. The chemical shifts are influenced by the electronic

nature of the substituents.[3] The electron-withdrawing acyl chloride group will deshield nearby

protons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Spectral Data
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration
Assignment
Rationale

Phenyl (ortho) 7.7 - 7.9 Multiplet (m) 2H

Deshielded
due to
proximity to
the furan ring
and
electronegativ
e oxygen.

Phenyl

(meta/para)
7.4 - 7.6 Multiplet (m) 3H

Typical aromatic

region for a

monosubstituted

benzene ring.

Furan (H-4) ~6.8 Singlet (s) 1H

The sole proton

on the furan ring;

its chemical shift

is influenced by

the adjacent acyl

chloride and

phenyl group.

| Methyl (C2-CH₃) | ~2.6 | Singlet (s) | 3H | Located in the allylic region, deshielded by the furan

ring's aromaticity. |

Expertise & Causality:

The phenyl group protons will likely appear as complex multiplets due to second-order

coupling effects.

The single furan proton (H-4) is expected to be a sharp singlet as it has no adjacent protons

to couple with. Its downfield shift relative to unsubstituted furan (6.42 ppm) is due to the

cumulative electron-withdrawing effects of the C3-carbonyl chloride and the C5-phenyl

group.[3]
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The methyl protons at the C2 position also appear as a singlet, characteristic of a methyl

group attached to a double bond with no adjacent protons.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show 10 distinct signals, as two pairs of carbons in the phenyl ring

are chemically equivalent. The carbonyl carbon of the acyl chloride is highly deshielded and will

appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectral Data

Carbon Atom
Predicted Chemical Shift
(δ, ppm)

Assignment Rationale

C=O (Acyl Chloride) 160 - 165
Highly deshielded due to
the attached oxygen and
chlorine atoms.

C5 (Furan) 155 - 160

Attached to the phenyl group

and furan oxygen, leading to a

downfield shift.

C2 (Furan) 150 - 155
Attached to the methyl group

and furan oxygen.

C (Phenyl, ipso) ~130
Quaternary carbon attached to

the furan ring.

C (Phenyl, o, m, p) 125 - 130
Aromatic carbons, typically

appearing in this range.[7]

C3 (Furan) ~120
Quaternary carbon attached to

the carbonyl group.

C4 (Furan) 110 - 115
The only furan carbon bearing

a hydrogen atom.

| CH₃ (Methyl) | 14 - 18 | Typical chemical shift for a methyl group on an aromatic ring. |
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Trustworthiness through Self-Validation: The number of signals (10) in the proton-decoupled

¹³C spectrum directly validates the proposed molecular structure. The distinct chemical shift of

the carbonyl carbon (>160 ppm) is a hallmark of a carboxylic acid derivative and, when

combined with IR data, strongly supports the presence of the acyl chloride group.[7]

Experimental Protocol: NMR Spectroscopy
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Sample Preparation

Data Acquisition

Data Processing

Dissolve 5-20 mg of sample
in 0.6 mL of CDCl₃

Transfer solution
to a 5 mm NMR tube

Insert tube into
spectrometer

Acquire FID signal
(¹H: 16 scans, ¹³C: 1024+ scans)

Fourier Transform (FID → Spectrum)

Phase Correction

Calibrate to solvent peak
(CDCl₃: 7.26 ppm ¹H, 77.16 ppm ¹³C)

Integrate ¹H signals

Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.
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Sample Preparation: Dissolve approximately 10-20 mg of 2-Methyl-5-phenylfuran-3-
carbonyl chloride in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] CDCl₃ is a common

choice for its ability to dissolve a wide range of organic compounds and its well-defined

residual solvent peaks for calibration.[8]

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire the spectra on a

spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[9] For ¹³C

NMR, a higher number of scans is required due to the low natural abundance of the ¹³C

isotope.[10]

Data Processing: The acquired Free Induction Decay (FID) signal is converted into a

frequency-domain spectrum via a Fourier Transform.[1] The spectrum is then phase-

corrected, and the chemical shift axis is calibrated using the residual solvent peak of CDCl₃

(δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which corresponds to molecular

vibrations.

Table 3: Characteristic IR Absorption Bands

Wavenumber
(cm⁻¹)

Vibration Type Intensity Functional Group

~3100 C-H Stretch Medium
Aromatic (Phenyl &
Furan)

2920 - 2980 C-H Stretch Medium-Weak Aliphatic (Methyl)

~1780 C=O Stretch Strong, Sharp Acyl Chloride

1500 - 1600 C=C Stretch Medium
Aromatic (Phenyl &

Furan)

1000 - 1100 C-O-C Stretch Strong Furan Ring Ether

| 730 - 550 | C-Cl Stretch | Medium | Acyl Chloride |
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Authoritative Grounding: The most diagnostic peak in the IR spectrum is the carbonyl (C=O)

stretching band of the acyl chloride. Acyl chlorides exhibit C=O absorptions at a particularly

high frequency (typically 1775-1810 cm⁻¹) compared to other carbonyl compounds like ketones

(~1715 cm⁻¹) or esters (~1735 cm⁻¹).[11][12] This high frequency is a direct result of the strong

electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the

C=O bond.[13] The presence of a strong, sharp peak around 1780 cm⁻¹ is definitive evidence

for the acyl chloride functional group.[12]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FTIR

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Scan: Acquire a background spectrum of the clean, empty ATR crystal to

subtract atmospheric (CO₂, H₂O) and instrumental interferences.

Sample Application: Place a small amount of the solid 2-Methyl-5-phenylfuran-3-carbonyl
chloride sample directly onto the ATR crystal.

Acquire Spectrum: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans to improve the

signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry provides critical information about a molecule's molecular weight and its

fragmentation pattern upon ionization, which aids in structural confirmation.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
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m/z Value Proposed Identity Rationale

220/222 [M]⁺˙ (Molecular Ion)

Corresponds to the
molecular weight of
C₁₂H₉ClO₂. The M+2 peak
at m/z 222 with ~1/3 the
intensity of the M peak is
characteristic of the
presence of a single
chlorine atom (³⁵Cl/³⁷Cl
isotopes).

185 [M - Cl]⁺

Likely Base Peak. Loss of a

chlorine radical to form a highly

stable acylium ion. This is a

classic fragmentation pathway

for acyl chlorides.[13]

157 [M - Cl - CO]⁺
Subsequent loss of carbon

monoxide from the acylium ion.

91 [C₇H₇]⁺

Tropylium ion, a common

fragment from alkyl-substituted

benzene rings, though less

likely here as the primary

fragmentation site is the acyl

chloride.[14]

| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the bond between the phenyl and furan rings. |

Fragmentation Analysis: The primary and most favored fragmentation pathway for acyl halides

under electron impact is the alpha cleavage of the carbon-halogen bond.[13][15] This results in

the formation of a resonance-stabilized acylium ion. For 2-Methyl-5-phenylfuran-3-carbonyl
chloride, this would be the [M - Cl]⁺ ion at m/z 185, which is expected to be the base peak (the

most abundant ion) in the spectrum.
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Molecule
C₁₂H₉ClO₂

Molecular Ion [M]⁺˙
m/z 220/222

 Ionization (EI) 

Acylium Ion [M-Cl]⁺
m/z 185 (Base Peak)

 -•Cl 

Fragment [M-Cl-CO]⁺
m/z 157

 -CO 

Click to download full resolution via product page

Caption: Primary fragmentation pathway in mass spectrometry.

Experimental Protocol: Mass Spectrometry
Sample Introduction: Introduce the sample into the mass spectrometer. For a stable, solid

compound, direct insertion probe (DIP) with electron ionization (EI) is a suitable method.

Alternatively, dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) for

analysis by Electrospray Ionization (ESI) coupled with liquid chromatography (LC-MS).

Ionization: Ionize the sample molecules. EI (70 eV) is a hard ionization technique that

induces significant fragmentation, which is useful for structural elucidation.[15]

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which plots ion abundance versus

m/z.
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Conclusion
The spectroscopic characterization of 2-Methyl-5-phenylfuran-3-carbonyl chloride is defined

by a set of unique and predictable features. The ¹H and ¹³C NMR spectra confirm the specific

substitution pattern and electronic environment of the carbon-hydrogen framework. The IR

spectrum provides definitive evidence of the key functional groups, most notably the high-

frequency carbonyl stretch (~1780 cm⁻¹) characteristic of an acyl chloride. Mass spectrometry

confirms the molecular weight and reveals a primary fragmentation pathway involving the loss

of a chlorine radical to form a stable acylium ion, which is expected to be the base peak.

Together, these analytical techniques provide a self-validating system for the unambiguous

identification and quality assessment of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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